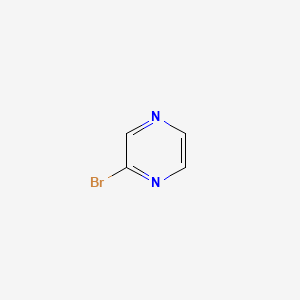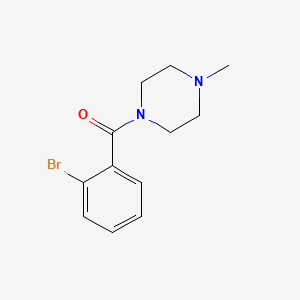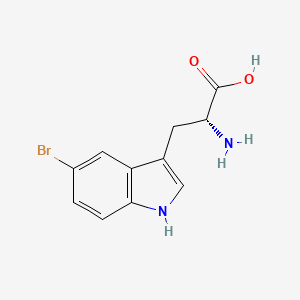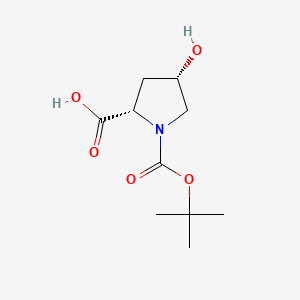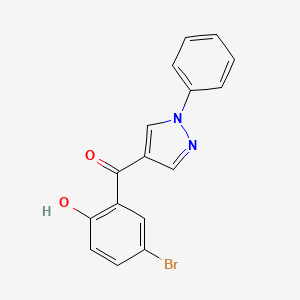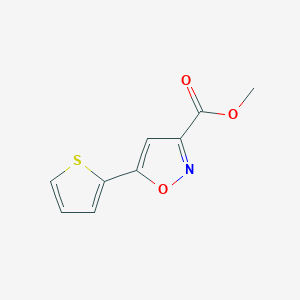
5-(2-噻吩基)异恶唑-3-甲酸甲酯
描述
Synthesis Analysis
The synthesis of derivatives related to Methyl 5-(2-thienyl)isoxazole-3-carboxylate involves efficient methodologies, including one-pot high-throughput synthesis techniques. For example, a methodology for the synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates via a 2·2·2-component reaction has been developed, highlighting the compound's versatility in generating pharmacophore libraries with significant yields (Biswas et al., 2013).
Molecular Structure Analysis
The molecular structure of Methyl 5-(2-thienyl)isoxazole-3-carboxylate derivatives has been examined through various analytical techniques. Studies involving density functional theory (DFT) and X-ray diffraction have provided insights into the compound's structural attributes and electronic properties, contributing to a better understanding of its chemical behavior (Jezierska et al., 2003).
Chemical Reactions and Properties
Research has explored the reactivity of Methyl 5-(2-thienyl)isoxazole-3-carboxylate and its derivatives in various chemical reactions. For instance, the bromination of the methyl group in related compounds demonstrates the potential for further functionalization, leading to the synthesis of precursor compounds for further chemical transformations (Roy et al., 2004).
Physical Properties Analysis
The physical properties of Methyl 5-(2-thienyl)isoxazole-3-carboxylate derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in synthesis and material science. These properties are often characterized using techniques like crystallography and spectroscopy, aiding in the design of new materials and compounds with desired physical characteristics.
Chemical Properties Analysis
The chemical properties of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, have been studied to understand its potential in synthetic chemistry. Its behavior in cycloaddition reactions, nucleophilic substitutions, and its role as a precursor in the synthesis of heterocycles and carbazole derivatives are of particular interest (Martins et al., 2002).
科学研究应用
溴代和杂环合成
Roy 等人 (2004) 讨论了 3-芳基-5-甲基-异恶唑-4-甲酸甲酯的甲基的溴代,这是获得 3-芳基-5-甲酰基-异恶唑-4-甲酸甲酯的前体。这些产物已被用作合成异恶唑稠合杂环的底物,展示了该化合物在化学合成过程中的效用 (Roy, Rajaraman, & Batra, 2004)。
α-氨基吡咯衍生物的合成
Galenko 等人 (2019) 开发了一种由 4-亚甲基异恶唑-3-酮合成 5-氨基吡咯-3-甲酸甲酯的方法。该过程涉及氰化物迈克尔加成/甲基化/还原异恶唑-吡咯转化,展示了该化合物在产生复杂有机结构中的作用 (Galenko 等,2019)。
异恶唑-恶唑转化
Doleschall 和 Seres (1988) 探索了一种新型的碱催化的异恶唑-恶唑环转化。他们将 5-羟基-3-(5-甲基异恶唑-4-基)异恶唑-4-甲酸乙酯转化为 4-氰基-5-甲基恶唑-2-基乙酸,表明该化合物在化学转化中的多功能性 (Doleschall & Seres, 1988)。
生物活性和药物合成
Kletskov 等人 (2018) 通过与共烯酸酯化合成了 5-羟基-4-氧代-4H-吡喃-2-甲酸甲酯,并进一步用异恶唑和异噻唑衍生物对其进行了烷基化。当这些化合物与抗肿瘤药物结合时,在脑肿瘤化疗中显示出协同作用 (Kletskov 等,2018)。
未来方向
作用机制
Target of Action
Methyl 5-(2-thienyl)isoxazole-3-carboxylate primarily targets specific enzymes and receptors involved in inflammatory and immune responses. These targets include cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathways, which play crucial roles in mediating inflammation and immune responses .
Mode of Action
The compound interacts with COX enzymes by inhibiting their activity, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines . This dual action helps in mitigating inflammation and modulating immune responses.
Biochemical Pathways
By inhibiting COX enzymes, Methyl 5-(2-thienyl)isoxazole-3-carboxylate reduces the production of prostaglandins, which are lipid compounds that contribute to inflammation, pain, and fever. The modulation of the NF-κB pathway affects the transcription of various genes involved in immune and inflammatory responses, leading to decreased production of cytokines such as TNF-α, IL-1β, and IL-6 .
Pharmacokinetics
The pharmacokinetics of Methyl 5-(2-thienyl)isoxazole-3-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability of approximately 68.71% . It is metabolized primarily in the liver through oxidative pathways and is excreted via the kidneys. The compound’s half-life and clearance rates are influenced by its metabolic stability and the efficiency of renal excretion .
Result of Action
At the molecular level, the inhibition of COX enzymes and modulation of the NF-κB pathway result in decreased production of pro-inflammatory mediators. This leads to reduced inflammation, pain, and fever at the cellular level. The compound’s action also helps in modulating immune responses, making it potentially useful in treating autoimmune and inflammatory diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. For instance, acidic or basic conditions can affect the compound’s stability and solubility, impacting its bioavailability. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile, potentially affecting its therapeutic efficacy .
属性
IUPAC Name |
methyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)6-5-7(13-10-6)8-3-2-4-14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUBQXDECCWAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361394 | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
CAS RN |
517870-23-4 | |
| Record name | Methyl 5-(2-thienyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





